molecular formula C24H19F4N5O B586814 GSK PERK Inhibitor CAS No. 1337531-89-1

GSK PERK Inhibitor

Cat. No.: B586814
CAS No.: 1337531-89-1
M. Wt: 469.4 g/mol
InChI Key: PXVQGBJMIQCDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PERK-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the trifluoromethylphenyl and indole moieties . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of PERK-IN-4 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

PERK-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PERK-IN-4 include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of PERK-IN-4 depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PERK-IN-4 is unique due to its high selectivity and potency in inhibiting PERK. Unlike other inhibitors, PERK-IN-4 has a lower IC50 value, indicating its superior efficacy. Additionally, its chemical structure allows for specific interactions with the PERK active site, enhancing its selectivity and reducing off-target effects .

Biological Activity

GSK PERK inhibitors, particularly GSK2606414 and GSK2656157, have emerged as significant compounds in the field of cancer research and therapeutic development. These inhibitors target the protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a critical role in the unfolded protein response (UPR) and has implications in various diseases, including cancer, neurodegeneration, and metabolic disorders. This article provides a detailed overview of their biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Overview of PERK and Its Inhibition

PERK is a key regulator of cellular stress responses, particularly in conditions of endoplasmic reticulum (ER) stress. It phosphorylates eIF2α, leading to the attenuation of protein synthesis and activation of stress response genes such as ATF4 and CHOP. Inhibiting PERK can disrupt these pathways, potentially leading to apoptosis in cancer cells that rely on the UPR for survival under stress conditions.

Key Compounds

  • GSK2606414
    • IC50 : 0.4 nM
    • Selectivity : Exhibits over 1000-fold selectivity for PERK compared to other kinases.
    • Mechanism : Inhibits PERK activation, reducing downstream signaling through eIF2α and affecting cell survival pathways .
  • GSK2656157
    • IC50 : 10-30 nM for cellular assays.
    • Biological Activity : Demonstrated significant inhibition of tumor growth in xenograft models. It reduces PERK autophosphorylation and downstream signaling in various cancer cell lines .

GSK2606414

  • Cellular Effects : Inhibits high glucose-induced neurotoxicity by attenuating the PERK/eIF2α/ATF4/CHOP pathway, which is crucial for neuronal survival under stress . This compound also exhibits anti-apoptotic effects by modulating levels of pro-apoptotic (Bax, caspase-3) and anti-apoptotic (Bcl-2) proteins.
  • Pharmacodynamics : Oral administration leads to dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .

GSK2656157

  • Antitumor Activity : Shown to inhibit multiple human tumor xenografts growth in mice through anti-angiogenic effects . The compound's efficacy is linked to its ability to mimic genetic ablation of PERK in vivo.
  • Mechanistic Insights : The compound alters mitochondrial function and reduces oxidative stress markers, contributing to its protective effects against ER stress-induced apoptosis .

Case Studies

  • Neuroprotection :
    • A study demonstrated that GSK2606414 significantly reduced neuronal apoptosis induced by high glucose levels in N2A cells. The inhibitor decreased levels of apoptotic markers while increasing Bcl-2 expression, showcasing its neuroprotective potential .
  • Cancer Therapy :
    • In a series of experiments involving various human tumor xenografts, GSK2656157 was found to significantly inhibit tumor growth through mechanisms involving reduced angiogenesis and altered cell survival signaling pathways .
  • RIPK1 Inhibition :
    • Interestingly, both GSK2606414 and GSK2656157 were found to inhibit RIPK1-mediated cell death independent of their effects on PERK. This highlights a dual mechanism where these compounds can modulate inflammation-related cell death pathways while also targeting cancer cell survival mechanisms .

Comparative Data Table

CompoundIC50 (nM)SelectivityPrimary ActionNotable Effects
GSK26064140.4>1000-foldPERK inhibitionNeuroprotection; anti-apoptotic
GSK265615710-30HighTumor growth inhibitionAnti-angiogenic; mimics genetic ablation

Q & A

Basic Research Questions

Q. How to validate PERK inhibition in cellular models using GSK2606414?

  • Methodology :

  • Use Western blot to measure phosphorylation levels of PERK (p-PERK) and its downstream targets (e.g., eIF2α, ATF4, CHOP) .
  • Include controls: untreated cells, DMSO vehicle, and stress-inducing agents (e.g., thapsigargin or LPS) to confirm PERK pathway activation.
  • Validate selectivity by comparing IC50 values (e.g., GSK2606414 has an IC50 of 0.4 nM for PERK vs. 160-fold selectivity over B-Raf) .
  • Assess functional outcomes like cell viability (via MTT assay) and autophagy markers (LC3-II/Ⅰ ratio, p62 degradation) to correlate inhibition with biological effects .

Q. What experimental designs are optimal for studying PERK's role in ER stress-induced apoptosis?

  • Protocol :

  • Pre-treat cells with GSK2606414 (1–2 µM) for 1–2 hours before introducing ER stressors (e.g., tunicamycin or 2-AG) .
  • Use dose-response curves to determine the minimal effective concentration.
  • Combine with genetic knockdown (siRNA/shRNA) to confirm pharmacological specificity .
  • Monitor apoptosis via cleaved PARP, caspase-3 activation, and ROS levels, as PERK inhibition may alter oxidative stress pathways .

Advanced Research Questions

Q. How to resolve contradictions in PERK's dual role in autophagy and apoptosis?

  • Analysis Framework :

  • Context-dependent effects : In LPS-treated bovine mammary cells, PERK inhibition reduced autophagy markers (e.g., LC3-II) but alleviated apoptosis, suggesting stress severity dictates outcomes .
  • Autophagic flux assays : Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish between autophagosome formation and degradation. GSK2606414 may block autophagosome-lysosome fusion, as shown in chondrocyte models .
  • Temporal regulation : Time-course experiments (e.g., 4–24 hours post-treatment) can reveal phase-specific roles of PERK in stress adaptation vs. cell death .

Q. Why do GSK inhibitors show off-target effects in apoptosis studies?

  • Critical Considerations :

  • RIPK1 inhibition : GSK2606414 and GSK2656157 inhibit RIPK1 at nanomolar concentrations, confounding apoptosis assays. Validate findings with selective PERK inhibitors like AMG PERK 44, which lacks RIPK1 activity .
  • Dose optimization : Use lower concentrations (e.g., ≤1 µM) to minimize off-target effects. For in vivo studies, adjust doses (e.g., 150 mg/kg in rat models) to balance efficacy and toxicity .
  • Complementary models : Compare results across cell types (e.g., cancer vs. neuronal cells) to identify tissue-specific PERK signaling .

Q. How to address discrepancies in PERK inhibitor efficacy across disease models?

  • Strategies :

  • Pathway crosstalk : In neurodegenerative models, PERK inhibition worsened neuronal survival despite reducing ER stress, likely due to disrupted mTOR-autophagy axis. Pair GSK2606414 with mTOR modulators (e.g., rapamycin) to dissect interactions .
  • Transcriptomic profiling : RNA-seq can identify compensatory pathways (e.g., IRE1/XBP1) activated upon PERK inhibition .
  • In vivo validation : Use metastatic cancer models to test PERK's role in dormant disseminated tumor cells (DTCs). GSK inhibitors block metastasis by selectively killing UPRhigh DTCs, but pancreatic toxicity limits long-term use .

Q. Methodological Best Practices

Q. How to ensure reproducibility in PERK inhibition studies?

  • Guidelines :

  • Standardize stress induction : Use consistent ER stress agents (e.g., 2 µM thapsigargin for 4–6 hours) .
  • Batch testing : Verify inhibitor activity via PERK kinase assays before in vivo use .
  • Data reporting : Include p-PERK/PERK ratios, exact concentrations, and vehicle controls in publications. Avoid overinterpretation of single-timepoint data .

Q. What controls are essential for PERK inhibitor experiments?

  • Critical Controls :

  • Negative controls : Untreated cells, DMSO vehicle, and PERK-null cells (if available).
  • Positive controls : Cells treated with PERK activators (e.g., tunicamycin) or stress inducers (e.g., Bz-ATP) .
  • Off-target validation : Include RIPK1-dependent apoptosis assays (e.g., TNF-α + cycloheximide) to rule out non-PERK effects .

Properties

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQGBJMIQCDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735211
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337531-89-1
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (1.80 g, 5.32 mmol, 1 equiv) and HATU (2.23 g, 5.85 mmol, 1.1 equiv) in 18 mL of DMF was added DIEA (2.97 mL, 17.03 mmol, 3.2 equiv) in one portion. The mixture turned into a light brownish clear solution, and was chilled in an ice bath. To this stirred solution was added [3-fluoro-5-(trifluoromethyl)phenyl]acetic acid portionwise (1.18, 5.32 mmol, 1 equiv) as solids over a period of 1 h. After completion of acid addition, the cooling bath was removed. After 30 min, the mixture became a milky texture. After another 1.5 h, the mixture was poured into to 200 mL of ice water to give a suspension, which was filtered. The cake was washed with water, and ether, and then dried under house vacuum at room temperature for 18 hours. This material was dissolved in 10% MeOH in DCM, and was absorbed onto 3 dryload silica gel cartridges (in about equal portions). Purification was done on Analogix SF40-80 g silica gel cartridge using gradient elution of 1% A to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH). The desired product eluted from 23-28% A. The collected fractions were combined and concentrated in vacuo to afford the product as a white residue. The front running impure fractions (21-22% A) were combined and the residue (LCMS showed presence of a non-polar impurity) was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 75% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 59-75% A. The combined fractions were conc in vacuo to afford additional product, which was combined with the above pure sample and dissolved in 70 mL of 10% MeOH in DCM, followed by filtration. The filtrate was conc in vacuo. The residue was taken up in 40 mL of 10% MeOH in DCM. The mixture was conc n vacuo to about 10 mL. The suspension was diluted with 20 mL of MTBE, and then concentrated in vacuo to half volume. The mixture was again diluted with 20 mL of MTBE. The resulting suspension was filtered. The cake was washed with MTBE (3×15 mL). The solids were then dried under vacuum at 65° C. for 48 h to afford 5-(1-{[3-fluoro-5-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2.026 g) as white solids. LC-MS (ES) m/z=470 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.26 (t, J=8.3 Hz, 2H), 3.73 (s, 3H), 4.07 (s, 2H), 4.27 (t, J=8.5 Hz, 2H), 5.91-6.26 (br s, 1.4; H), 7.23 (d, J=8.3 Hz, 1H), 7.26 (s, 1H), 7.33 (s, 1H), 7.51 (d, J=9.6 Hz, 1H), 7.56-7.64 (m, 2H), 8.10 (d, J=8.3 Hz, 1H), 8.15 (s, 1H).
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.